
Stavudine: A Comprehensive Technical Guide on
its Chemical Structure and Physicochemical

Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Stavudine (d4T)

Cat. No.: B2772317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Stavudine (d4T), a synthetic thymidine nucleoside analogue, has been a significant

component in the landscape of antiretroviral therapy for the treatment of HIV-1 infection. Its

mechanism of action involves the inhibition of HIV reverse transcriptase, a critical enzyme in

the viral replication cycle. A thorough understanding of its chemical structure and

physicochemical properties is paramount for formulation development, analytical method

validation, and the prediction of its pharmacokinetic and pharmacodynamic behavior. This

technical guide provides an in-depth overview of the chemical and physical characteristics of

Stavudine, complete with detailed experimental protocols and data presented for clarity and

comparative analysis.

Chemical Structure and Identification
Stavudine is chemically known as 2',3'-didehydro-3'-deoxythymidine.[1] Its structure is

characterized by a thymine base attached to an unsaturated ribose sugar moiety, specifically a

2',3'-didehydro-3'-deoxyribofuranosyl group. This structural modification, the absence of the 3'-

hydroxyl group, is key to its therapeutic action as it leads to the termination of the growing viral

DNA chain.
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Identifier Value

IUPAC Name
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-

2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione[2]

SMILES
CC1=CN(C(=O)NC1=O)[C@H]2C=C--INVALID-

LINK--CO[2]

InChI

InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-

9(6)14)8-3-2-7(5-13)16-8/h2-4,7-

8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1[2]

CAS Number 3056-17-5[2]

Below is a two-dimensional representation of the chemical structure of Stavudine, generated

using the DOT language.

Chemical structure of Stavudine.

Physicochemical Properties
A summary of the key physicochemical properties of Stavudine is presented in the table below.

These parameters are crucial for predicting its absorption, distribution, metabolism, and

excretion (ADME) profile.
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Property Value Reference

Molecular Formula C₁₀H₁₂N₂O₄ [1]

Molecular Weight 224.2 g/mol [1]

Appearance
White to off-white crystalline

solid
[1]

Melting Point 159-160 °C [3]

Water Solubility
Approximately 83 mg/mL at 23

°C
[1]

n-Octanol/Water Partition

Coefficient (logP)
-0.72

pKa (predicted) 9.47 ± 0.10 [3]

Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are essential

for regulatory submissions and for ensuring data reproducibility. The following sections outline

standard experimental protocols that can be applied to characterize Stavudine.

Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is

a widely accepted technique for this determination.

Methodology:

Sample Preparation: A small amount of finely powdered, dry Stavudine is packed into a

capillary tube, sealed at one end, to a height of 2-3 mm.

Apparatus: A calibrated melting point apparatus with a heating block and a means for

observing the sample is used.

Procedure:
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The capillary tube is placed in the heating block of the apparatus.

The sample is heated at a rapid rate initially to determine an approximate melting range.

The determination is then repeated with a fresh sample, heating at a slower rate (e.g., 1-2

°C per minute) as the temperature approaches the approximate melting point.[4]

The temperature at which the first drop of liquid appears is recorded as the start of the

melting range, and the temperature at which the entire solid has transitioned to a liquid is

the end of the range.[5]

Reporting: The melting range is reported. For a pure substance, this range is typically

narrow.

Aqueous Solubility Determination
The aqueous solubility of an active pharmaceutical ingredient (API) is a fundamental property

that influences its dissolution rate and bioavailability. The shake-flask method is a standard

approach for determining equilibrium solubility.

Methodology:

Preparation of Solutions: Saturated solutions of Stavudine are prepared by adding an excess

amount of the solid drug to a series of aqueous buffers with pH values ranging from 1.2 to

6.8.[6][7]

Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 37 ± 1 °C)

for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]

Sample Analysis:

After equilibration, the undissolved solid is removed by filtration or centrifugation.

The concentration of Stavudine in the clear supernatant is determined using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection.[8][9]
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Data Analysis: The solubility is reported in mg/mL or mol/L at each pH. A minimum of three

replicate determinations at each pH condition is recommended.[6]

pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a

drug molecule, it governs the extent of ionization at a given pH, which in turn affects its

solubility, permeability, and receptor binding. Potentiometric titration is a common and accurate

method for pKa determination.

Methodology:

Sample Preparation: A solution of Stavudine is prepared in a suitable solvent, typically water

or a co-solvent system if the solubility is low. The concentration should be sufficient for

accurate measurement (e.g., 1 mM).[10]

Titration:

The solution is placed in a thermostatted vessel and the pH is measured using a

calibrated pH electrode.

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added

in small increments.[10]

The pH of the solution is recorded after each addition, allowing the system to reach

equilibrium.

Data Analysis:

A titration curve is generated by plotting the pH versus the volume of titrant added.

The pKa is determined from the inflection point of the titration curve or by calculating the

pH at the half-equivalence point.[10]

Multiple titrations are performed to ensure the reliability of the results.[10]
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n-Octanol/Water Partition Coefficient (logP)
Determination
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity and is

a key predictor of its membrane permeability and in vivo distribution. The shake-flask method is

the traditional and most reliable method for its determination.

Methodology:

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for

24 hours and then allowing the phases to separate.

Partitioning:

A known amount of Stavudine is dissolved in one of the phases (typically the one in which

it is more soluble).

The two phases are then mixed in a separatory funnel and shaken vigorously for a set

period to allow for the partitioning of the drug between the two immiscible liquids.

Phase Separation and Analysis:

The mixture is allowed to stand until the two phases have completely separated.

The concentration of Stavudine in both the n-octanol and aqueous phases is determined

using a suitable analytical technique, such as HPLC-UV.[11]

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of

Stavudine in the n-octanol phase to its concentration in the aqueous phase. The logP is the

base-10 logarithm of this value.[12]

Logical Workflow for Physicochemical
Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical

characterization of an active pharmaceutical ingredient like Stavudine.
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Workflow for physicochemical characterization.

Conclusion
This technical guide has provided a detailed overview of the chemical structure and essential

physicochemical properties of Stavudine. The tabulated data offers a quick reference for

researchers, while the outlined experimental protocols provide the necessary methodological

detail for the accurate and reproducible characterization of this important antiretroviral agent. A

comprehensive understanding of these fundamental properties is indispensable for the

continued development and optimization of Stavudine-containing pharmaceutical products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2772317?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2772317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

